Spiro[4.5]decane-8-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
spiro[4.5]decane-8-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2,(H2,11,12,13) |
InChI Key |
KXTCWQMYFMBDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Spiro 4.5 Decane 8 Sulfonamide Analogues
Precursor Synthesis and Scaffold Assembly
The assembly of spiro[4.5]decane-based molecules is a complex process that relies on the strategic formation of the characteristic spirocyclic core, where a cyclopentane (B165970) and a cyclohexane (B81311) ring share a single carbon atom. This is followed by the installation of the desired functional groups, such as the sulfonamide moiety.
Strategies for Constructing the Spiro[4.5]decane Core
The construction of the spiro[4.5]decane skeleton is a pivotal step in the synthesis of its derivatives. Various synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods primarily include cyclization reactions, ring-opening and rearrangement approaches, and cycloaddition reactions.
Cyclization reactions are a cornerstone for the synthesis of spiro[4.5]decane frameworks. These reactions involve the formation of one of the rings by creating a new bond, often on a pre-existing carbocyclic precursor.
Intramolecular cyclization of precursors is a common and effective method. For instance, 1,6-diketones can be induced to cyclize under acidic or basic conditions to form spirocyclic compounds. Visible-light-induced photoredox catalysis has also emerged as a powerful and sustainable strategy for radical addition/dearomative cyclization tandem reactions to build spirocycles. acs.org One such method reports the use of 1 mol % fac-Ir(ppy)₃ to catalyze the reaction between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate, yielding a variety of spiro[4.5]deca-1,7,9-trien-6-ones in moderate to excellent yields. acs.org
Metal-catalyzed cyclizations are also prominent. Gold(I) catalysis, for example, has been used in a vinylogous Conia-ene reaction to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from 4-alkyne tethered cyclohex-2-enones, with yields ranging from 52–81%. researchgate.net Furthermore, rhodium(I) complexes have proven effective in assembling the spiro[4.5]decane skeleton through the dimerization of ene-vinylidenecyclopropanes. smolecule.com Palladium-catalyzed intramolecular Heck-type couplings have also been utilized to synthesize precursors for heteroatom-containing spiro[4.5]decane systems. smolecule.com
Recent advancements in organocatalysis offer efficient pathways for constructing spirocyclic frameworks, often with enhanced yield and selectivity. smolecule.com A summary of selected cyclization methods is presented below.
Table 1: Selected Cyclization Methodologies for Spiro[4.5]decane Core Synthesis
| Method | Catalyst/Reagent | Starting Materials | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Photoredox Dearomative Cyclization | fac-Ir(ppy)₃ | Alkynes and 2-bromo-2-(2-methoxybenzyl)malonate | Spiro[4.5]deca-1,7,9-trien-6-ones | Moderate to Excellent | acs.org |
| Au(I)-Catalyzed Vinylogous Conia-ene | Gold(I) complex | 4-Alkyne tethered cyclohex-2-enones | Spiro[4.5]deca-1,6-diene-8-ones | 52-81% | researchgate.net |
| Rh(I)-Catalyzed Dimerization | [Rh(cod)Cl]₂ | Ene-vinylidenecyclopropanes | Spiro[4.5]decane skeleton | Up to 78% | smolecule.com |
Ring-opening and rearrangement reactions provide alternative and sometimes more intricate pathways to the spiro[4.5]decane core. These methods often leverage molecular strain or strategically placed functional groups to induce a skeletal reorganization.
A notable example is the acid-catalyzed ring-opening of a cyclopropane (B1198618) intermediate to form a spiro[4.5]decanone structure, a key step in the synthesis of sesquiterpenes like (−)-acorenone B. rsc.org Similarly, the synthesis of hinesol (B1673248) and agarospirol (B1665057) involves the acid-mediated opening of a cyclopropane ring on an enol intermediate. rsc.org
Claisen rearrangement has also been developed as a powerful tool. A protocol transforming bicyclic 2-(alkenyl)dihydropyrans into spiro[4.5]decanes has been reported to proceed in good to excellent yields with high stereoselectivity. researchgate.net This methodology has been applied to the total synthesis of several biologically active spirocyclic sesquiterpenes. researchgate.net A sequence involving a Claisen rearrangement and a ring-closing metathesis (RCM) reaction has been successfully used in the formal total synthesis of acorone (B159258) and isoacorones, starting from cyclohexane-1,4-dione. iisc.ac.in
More recently, a method featuring an oxidative dearomatization-induced ring expansion of cyclobutanes has been developed, providing facile access to functionalized spiro[4.5]cyclohexadienones. researchgate.netsorbonne-universite.fr In a model study, treating a specific cyclobutane (B1203170) substrate with phenyliodine(III) diacetate (PIDA) in 2,2,2-trifluoroethanol (B45653) (TFE) resulted in the desired ring-expanded spiro adduct in 63% yield. sorbonne-universite.fr Additionally, a one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been developed by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration under transition-metal-free conditions, producing over 30 examples. acs.orgnih.gov
Cycloaddition reactions are highly efficient in constructing cyclic and polycyclic systems, including the spiro[4.5]decane framework, often with high stereocontrol.
A diastereoselective gold and palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. uq.edu.auwiley.com This process involves the in situ generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole. uq.edu.auwiley.com This method constructs the spiro skeleton in yields ranging from 31–97% and with high diastereoselectivity. uq.edu.auwiley.com
Another approach utilizes a synergistic photocatalysis and organocatalysis system for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com This metal-free method synthesizes 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) and aligns with green chemistry principles due to its 100% atom conversion. mdpi.com The versatility of this method allows for the synthesis of different spirocyclic systems, including [4.4], [4.5], and [4.6] frameworks. mdpi.com
Table 2: Cycloaddition Strategies for Spiro[4.5]decane Synthesis
| Reaction Type | Catalysis | Reactants | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| [2+4] Cycloaddition | Au/Pd Relay Catalysis | Enynamides and Vinyl Benzoxazinanones | 31-97% | 6:1 to >20:1 | uq.edu.auwiley.com |
| [3+2] Cycloaddition | Photocatalysis & Organic Acid | N-cyclopropylanilines and 2-methylene-tetrahydronaphtalene-1-ones | Not specified | up to 99:1 | mdpi.com |
Introduction of the Sulfonamide Moiety
Once the spiro[4.5]decane core is assembled, the next critical step is the introduction of the sulfonamide functional group. This is typically achieved through the formation of a sulfonyl chloride intermediate, which is then reacted with an amine.
A standard and widely used method for introducing a sulfonyl group onto a molecule is through treatment with chlorosulfonic acid (ClSO₃H). pageplace.de This powerful reagent can directly chlorosulfonate a wide range of organic compounds to produce sulfonyl chlorides. pageplace.de
For instance, the synthesis of 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride typically involves the direct reaction of 1,4-dioxaspiro[4.5]decane with chlorosulfonic acid under controlled, anhydrous conditions. Similarly, in the synthesis of various sulfonamide-based compounds, chlorosulfonic acid is often used in excess to react with a starting compound, such as acetanilide, to form the corresponding sulfonyl chloride intermediate. chemmethod.comscilit.com The reaction is often heated to ensure completion. chemmethod.comgoogle.com The resulting sulfonyl chloride is a key intermediate that is highly reactive towards nucleophiles.
The sulfonyl chloride can then be converted into the final sulfonamide by condensation with a suitable amine, such as ammonia (B1221849) or a primary/secondary amine. chemmethod.comscilit.com This two-step process—chlorosulfonation followed by amination—is a robust and versatile route for the synthesis of a wide array of sulfonamides. pageplace.de
Functional Group Transformations for Sulfonamide Formation
The final installation of the sulfonamide moiety onto a pre-formed spiro[4.5]decane core is a critical functional group transformation. The most common and direct method involves the condensation reaction between a spirocyclic amine and a sulfonyl chloride or, conversely, a spirocyclic sulfonyl chloride and an amine.
One established route is the reaction of a suitable spiro[4.5]decane intermediate with chlorosulfonic acid to generate a spiro[4.5]decane-sulfonyl chloride. This electrophilic intermediate can then react with various primary or secondary amines to yield the desired sulfonamide derivatives. This two-step process allows for modularity in the final product.
Alternatively, and more frequently, a spirocyclic amine is used as the nucleophile. For instance, a key intermediate such as 1-oxa-8-azaspiro[4.5]decan-3-amine can be reacted with a variety of sulfonyl chlorides to install the sulfonamide group on the piperidine (B6355638) nitrogen. sci-hub.seacs.org Similarly, the synthesis of diaryl sulfonamides often relies on the coupling of arylsulfonyl chlorides with anilines under basic conditions. thieme.de This highlights a general and widely applicable principle for sulfonamide bond formation. thieme.de The sulfonyl chloride group itself is highly reactive and readily undergoes nucleophilic substitution with amines to form the stable sulfonamide linkage. smolecule.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Spiro[4.5]decane | Chlorosulfonic Acid | Spiro[4.5]decane-sulfonyl chloride | |
| Spiro[4.5]decane-sulfonyl chloride | Primary/Secondary Amine | Spiro[4.5]decane-sulfonamide | |
| Spiro[4.5]decane-amine | Arylsulfonyl chloride | Spiro[4.5]decane-sulfonamide | thieme.desmolecule.com |
Advanced Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic organic chemistry have provided more efficient and innovative methods for constructing complex molecules like spiro[4.5]decane-8-sulfonamide and its analogues. These approaches focus on streamlining production, improving stereoselectivity, and adhering to the principles of green chemistry.
One-Pot Methodologies for Streamlined Production
One-pot syntheses are highly valued for their efficiency, which simplifies operations, reduces waste, and lowers costs by avoiding the isolation of intermediates. nih.gov Several one-pot strategies have been developed for the synthesis of spirocyclic scaffolds.
For example, a one-pot, two-step Diels-Alder reaction has been employed to create spiro heterocyclic compounds. nih.gov This process involves the in situ formation of a diene from an indole (B1671886) and a phenylacetylene, which then undergoes a [4+2] cycloaddition with an olefinic dienophile to diastereoselectively form the spiro compound. nih.gov Another approach involves the condensation of 4-(aminosulfonyl)-2-methoxybenzohydrazide, a cyclic ketone, and 2-mercaptopropionic acid in a one-pot reaction to yield benzenesulfonamide-substituted spirothiazolidinones. researchgate.net These examples demonstrate the power of one-pot methodologies to rapidly assemble complex spirocyclic systems bearing sulfonamide-related functionalities. researchgate.net
| Reaction Type | Key Steps | Product | Advantage | Reference |
| Diels-Alder | InBr₃-catalyzed diene formation, [4+2] cycloaddition | Spiro[indolinone-pyrrolidine] | Diastereoselective, high step economy | nih.gov |
| Condensation | Condensation of hydrazide, ketone, and acid | Spirothiazolidinone | Streamlined, operational simplicity | researchgate.net |
| Photooxygenation/[5+1] Annulation | Photooxygenation of furan, reaction with primary amine | 1-Azaspiro[4.5]decane | Use of O₂, light, and green solvent (MeOH) | nih.gov |
Catalysis in Spiro[4.5]decane Synthesis
Catalysis is at the forefront of modern synthetic chemistry, enabling the construction of complex chiral molecules with high precision and efficiency. Various catalytic systems have been applied to the synthesis of the spiro[4.5]decane core.
The combination of organocatalysis and photocatalysis has emerged as a powerful, metal-free strategy for constructing complex molecular architectures under mild conditions. mdpi.comresearchgate.net Researchers have developed a synergistic approach using visible-light-induced photocatalysis and chiral phosphoric acid organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.comresearchgate.net This method produces 2-amino-spiro[4.5]decane-6-ones with high yields (up to 88%) and excellent diastereoselectivity (up to 99:1). mdpi.comresearchgate.net The reaction is notable for being both metal- and photocatalyst-free (relying on substrate photoexcitation), achieving 100% atom economy, and aligning with green chemistry principles. mdpi.comresearchgate.netresearchgate.net The resulting amino group serves as a crucial handle for subsequent conversion to a sulfonamide.
Metal catalysis is a cornerstone for the asymmetric synthesis of spirocyclic compounds, where the creation of a sterically congested spiro-quaternary stereocenter is a significant challenge. nih.gov
Gold and palladium relay catalysis has been used in a tandem cyclization reaction to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. wiley.com This process involves a gold-catalyzed generation of a furan-derived azadiene followed by a palladium-catalyzed [4+2] cycloaddition, efficiently constructing the spiro[4.5]decane skeleton with high diastereoselectivity. wiley.com
In another example, chiral N-triflylphosphoramide catalysts have been used in enantioselective Diels-Alder reactions of exo-enones with acyclic dienes. nih.gov This methodology provides an atom-economic route to spiro[4.5]decanones with excellent enantioselectivity (up to 97.5:2.5 e.r.). nih.gov The development of chiral spiro ligands has also been instrumental in advancing metal-catalyzed asymmetric synthesis, as their rigid frameworks minimize conformations and enhance selectivity. scispace.com
| Catalytic System | Reaction Type | Product Core | Key Features | Reference |
| Au/Pd Relay | Tandem Cyclization | 2-Oxa-7-azaspiro[4.5]decane | High diastereoselectivity (up to >20:1 dr) | wiley.com |
| Chiral Phosphoramide | Diels-Alder Cycloaddition | Spiro[4.5]decanone | High enantioselectivity (up to 96:4 e.r.) | nih.gov |
| Pd-Catalysis | [4+2] Cycloaddition | Spiro[benzofuran-cyclohexene] | Excellent diastereo- and enantioselectivity | wiley.com |
Biocatalysis, particularly the use of enzymes like transaminases, offers a highly selective and sustainable alternative to traditional chemical methods for producing chiral amines—key precursors for sulfonamides. researchgate.netmdpi.com Transaminases catalyze the asymmetric transfer of an amino group to a prochiral ketone, yielding a chiral amine with high enantiomeric excess. mdpi.comacs.org
A notable application is the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate. sci-hub.seacs.org In this process, a transaminase was used to resolve a racemic amine intermediate, providing the desired enantiomer in high yield and enantiomeric excess. sci-hub.se The reaction equilibrium, often a challenge in transaminase reactions, was favorably shifted by removing the acetone (B3395972) byproduct under a nitrogen sweep and periodic vacuum. sci-hub.se This biocatalytic step was integrated into a multi-step synthesis that also utilized flow chemistry to safely handle an energetic azide (B81097) intermediate, showcasing a powerful combination of modern synthetic technologies for efficient and scalable production. sci-hub.seacs.org
| Enzyme/Technology | Reaction | Substrate | Product | Key Outcome | Reference |
| Transaminase | Asymmetric synthesis | Pro-chiral spirocyclic ketone | Chiral 1-oxa-8-azaspiro[4.5]decan-3-amine | High yield and enantiomeric excess | sci-hub.seacs.org |
| Flow Chemistry | Azide formation and reduction | Brominated spirocycle | Spirocyclic azide/amine | Scalable and safer process for energetic intermediate | sci-hub.se |
Flow Chemistry Applications in this compound Production
The integration of flow chemistry has presented significant advantages for the synthesis of spirocyclic compounds, including analogues of this compound. This technology is particularly valuable for overcoming the challenges associated with hazardous intermediates and improving scalability, which are often encountered in traditional batch processing. sci-hub.se
For instance, in the synthesis of a related 1-oxa-8-azaspiro[4.5]decan-3-amine, a continuous three-step flow process was successfully implemented. sci-hub.se This approach was designed to manage the formation and subsequent reduction of a potentially energetic azide intermediate, thereby enhancing the safety and efficiency of the process. sci-hub.se The use of a flow reactor allowed for precise control over reaction parameters such as temperature, residence time, and stoichiometry. In one case, reaction times were dramatically reduced from 24 hours in a batch process to just 10 minutes in a flow system, while also minimizing the required excess of reagents. sci-hub.se
Table 1: Comparison of Batch vs. Flow Chemistry for Azide Intermediate Synthesis in a Spiro[4.5]decane Analogue sci-hub.se
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 10 minutes |
| Temperature | 50 °C | 150 °C |
| Reagent Stoichiometry | 2.7 equivalents | 1.1 equivalents |
| Process Type | Discontinuous | Continuous |
Stereoselective Synthesis and Chiral Control
The inherent three-dimensionality of the spiro[4.5]decane framework necessitates sophisticated strategies for controlling its stereochemistry. The development of stereoselective synthetic methods is crucial for accessing specific isomers, which is often a prerequisite for biological applications.
Diastereoselective Synthetic Pathways
Significant progress has been made in developing diastereoselective routes to the spiro[4.5]decane core. One highly effective method involves a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. mdpi.comresearchgate.net This reaction, which utilizes a synergistic combination of photocatalysis and organocatalysis, can produce 2-amino-spiro[4.5]decane-6-ones with outstanding diastereoselectivity, achieving diastereomeric ratios (d.r.) as high as 99:1. mdpi.comresearchgate.net
Another powerful strategy employs a relay catalysis system featuring gold and palladium to facilitate a tandem cyclization of enynamides with vinyl benzoxazinanones. wiley.comresearchgate.net This process constructs dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives with excellent diastereoselectivity, often exceeding a 20:1 d.r. wiley.comresearchgate.net The reaction proceeds under mild conditions and provides a reliable pathway to highly functionalized spiro[4.5]decane skeletons containing three contiguous chiral centers. wiley.com
Furthermore, diastereocontrol has been successfully achieved in the synthesis of spiro β-lactams through oxidative dearomatization reactions and in the creation of dibenzoazaspirodecanes via the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines. beilstein-journals.orgbeilstein-journals.org These methods showcase the diverse catalytic systems available for controlling the relative stereochemistry of substituents on the spiro[4.5]decane scaffold.
Table 2: Examples of Diastereoselective Reactions for Spiro[4.5]decane Skeletons
| Reaction Type | Catalysis System | Achieved Diastereoselectivity (d.r.) | Product Scaffold | Source(s) |
|---|---|---|---|---|
| [3+2] Cycloaddition | Photocatalysis & Organocatalysis | Up to 99:1 | 2-Amino-spiro[4.5]decane-6-one | mdpi.comresearchgate.net |
| Tandem Cyclization | Au/Pd Relay Catalysis | >20:1 | 2-Oxa-7-azaspiro[4.5]decane | wiley.comresearchgate.net |
| Addition to Chiral Imine | N/A (Substrate Control) | High | Dibenzoazaspirodecane | beilstein-journals.org |
Enantioselective Approaches for Spirocyclic Sulfonamides
Creating enantiomerically pure spirocyclic sulfonamides requires asymmetric catalytic methods that can effectively control the formation of the chiral spiro center. A key breakthrough in this area is the enantioselective cyclization of γ,δ-unsaturated sulfonamides. smolecule.com Using a catalyst system composed of copper(II) triflate (Cu(OTf)₂) and a chiral bisoxazoline ((R)-Ph-Box) ligand, it is possible to synthesize 1-oxa-8-azaspiro[4.5]decane scaffolds with high enantiomeric excess (ee), reaching up to 94%. smolecule.com This reaction's success is attributed to a chair-like transition state where the chiral ligand's structure dictates the direction of the nucleophilic attack, thereby setting the absolute stereochemistry of the spiro carbon. smolecule.com
The field of organocatalysis has also contributed significantly to the enantioselective synthesis of spiro compounds. rsc.org While not specific to sulfonamides, the general principles are applicable. For example, palladium-catalyzed asymmetric allylic alkylation has been used to generate enantioenriched cyclic sulfones, which are structurally related to the target compounds. acs.org The development of novel chiral ligands, such as chiral spiro phosphoric acids, continues to expand the toolkit for these challenging transformations. researchgate.net
Control of Spiro Center Stereochemistry
The fundamental challenge in the stereoselective synthesis of spiro[4.5]decane derivatives is the precise control over the stereochemistry of the single carbon atom that joins the two rings—the spiro center. The rigidity and restricted rotation around this center are defining features of spirocycles. rsc.org
Several strategies have proven effective in achieving this control:
Asymmetric Catalysis: As mentioned, the use of chiral catalysts is a premier strategy. Chiral Lewis acids or transition metal complexes with chiral ligands, such as the Cu(OTf)₂/Box system, create a chiral environment that forces the reaction to proceed along a stereochemically favored pathway, leading to one enantiomer in excess. smolecule.comrsc.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a cyclization reaction. For instance, auxiliaries like (1R,2S)-Ephedrine have been used to achieve high stereocontrol in the synthesis of spirocycles. smolecule.com After the key stereocenter is set, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Chiral Substrate Control: Utilizing starting materials that are already chiral can influence the stereochemistry of the newly formed spiro center. This approach has been applied in the synthesis of various natural products containing spirocarbocycles, starting from chiral materials like (R)-(+)-limonene. rsc.org
The selection of the appropriate strategy depends on the specific target molecule and the availability of starting materials and catalysts. The ultimate goal is to guide the formation of the spirocyclic framework in a predictable and highly selective manner.
Structural Elucidation and Advanced Spectroscopic Analysis of Spiro 4.5 Decane 8 Sulfonamide Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of spiro[4.5]decane-8-sulfonamide derivatives. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, VT-NMR for conformational dynamics)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively.
In ¹H NMR spectra of spiro[4.5]decane sulfonamides, the protons of the spirocyclic system typically appear as a series of multiplets in the aliphatic region. The chemical shifts and coupling constants of these protons are indicative of their spatial arrangement (axial or equatorial) within the cyclohexane (B81311) ring. The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet at a downfield chemical shift, typically between δ 8.78 and 10.15 ppm, due to its acidic nature and deshielding by the adjacent sulfonyl group. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The spiro carbon atom is a key feature, and its resonance can be identified in the spectra. The carbon atoms of the cyclohexane and cyclopentane (B165970) rings will have characteristic shifts in the aliphatic region. For example, in related spiro[4.5]decane structures, carbon signals for the spirocyclic framework are observed across a specific range. rsc.orgmdpi.com
Variable-Temperature NMR (VT-NMR) can be employed to study the conformational dynamics of the flexible cyclohexane ring. By recording spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to protons that are exchanging between axial and equatorial positions. This allows for the determination of the energy barrier for ring inversion. For instance, dynamic NMR studies on related spirocyclic compounds have revealed the thermodynamic parameters governing ring reversal dynamics. chemicalbook.com
Table 1: Representative NMR Data for a Spirocyclic Sulfonamide Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.78-10.15 | s | -SO₂NH - |
| ¹H | 6.51-7.70 | m | Aromatic protons |
| ¹H | 1.20-2.50 | m | Spiro[4.5]decane ring protons |
| ¹³C | 111.83-160.11 | - | Aromatic carbons |
| ¹³C | 22.00-55.00 | - | Spiro[4.5]decane ring carbons |
Note: Data is representative of sulfonamide compounds and may vary for specific this compound derivatives. rsc.orgmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound derivatives. In positive-ion mode, these compounds are expected to show a prominent protonated molecule [M+H]⁺. aip.org
The fragmentation patterns observed in the mass spectrum can provide valuable clues about the structure of the molecule. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond or the S-C bond of the sulfonyl group. The fragmentation of the spiro[4.5]decane ring system can also occur, leading to characteristic daughter ions. For example, the fragmentation of related spiro compounds often involves the cleavage of bonds at the spiro-carbon. aip.org High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Table 2: Expected Mass Spectrometry Data for a Generic this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M+H]⁺ | Calculated + 1 | Protonated molecular ion |
| [M-SO₂NH₂]⁺ | Calculated - 79 | Loss of the sulfonamide group |
| [C₁₀H₁₇]⁺ | 137 | Fragment corresponding to the spiro[4.5]decane moiety |
Note: Fragmentation patterns are predictive and can vary based on the specific structure and ionization conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound derivatives. The sulfonamide group has two distinct stretching vibrations for the S=O bonds, which typically appear in the regions of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide group is expected to be observed in the range of 3300–3200 cm⁻¹. chemmethod.comresearchgate.net The C-H stretching vibrations of the aliphatic spiro[4.5]decane framework will be present in the 3000–2850 cm⁻¹ region. niscpr.res.in
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1330 |
| S=O (Sulfonamide) | Symmetric Stretching | 1180-1160 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. chemmethod.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Methods
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the spiro[4.5]decane framework itself does not absorb significantly in the UV-Vis region, the presence of a sulfonamide group, especially if attached to an aromatic ring in a derivative, can give rise to absorption bands. mdpi.com Fluorescence spectroscopy can also be utilized if the this compound derivative contains a fluorophore. These techniques are particularly useful for quantitative analysis and for studying the interactions of these compounds with other molecules. mdpi.com
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.comresearchgate.net For chiral this compound derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can provide unambiguous proof of the relative and absolute stereochemistry of all stereocenters. The analysis of the crystal structure also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net
Chromatographic Methods for Purity and Isomer Separation (LC/MS, GCMS, ELSD)
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for separating mixtures of isomers.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a widely used technique for the analysis of sulfonamides. aip.org It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This method is suitable for the analysis of polar and non-volatile compounds like sulfonamides without the need for derivatization. aip.org Different stationary phases and mobile phase compositions can be optimized to achieve separation of the target compound from impurities or isomers.
Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, although it may require derivatization of the sulfonamide group to increase its volatility and thermal stability. nist.gov
Evaporative Light Scattering Detection (ELSD) is a universal detection method that can be coupled with HPLC. It is particularly useful when the analyte does not possess a chromophore for UV detection. ELSD response is dependent on the mass of the analyte, making it a valuable tool for purity assessment of a wide range of compounds, including this compound derivatives.
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-amino-spiro[4.5]decane-6-ones |
Computational Chemistry and Molecular Modeling of Spiro 4.5 Decane 8 Sulfonamide
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Spiro[4.5]decane-8-sulfonamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can elucidate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the LUMO is particularly significant as it represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater electron affinity. In the context of drug design, the LUMO can be involved in charge-transfer interactions with biological macromolecules. Theoretical calculations for spiro compounds have been performed to understand their reactivity and reaction mechanisms researchgate.net.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.213 | 5.80 |
Note: These are hypothetical values representative of what would be obtained from DFT calculations.
The three-dimensional structure of this compound is not static. The spirocyclic system, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring, can adopt various conformations . The sulfonamide group also possesses rotational flexibility. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.
By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most populated state at thermal equilibrium, as well as other local minima and the energy barriers between them. This information is crucial for understanding how the molecule will present itself to a biological target.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound in a simulated physiological environment (e.g., in a water box with ions). These simulations solve Newton's equations of motion for the atoms in the system over time, typically on the nanosecond to microsecond timescale.
MD simulations can reveal the stability of different conformations identified through conformational analysis. By analyzing the trajectory of the simulation, one can determine the flexibility of different parts of the molecule, such as the spirocyclic core and the sulfonamide substituent. This dynamic information is complementary to the static picture provided by quantum chemical calculations and is essential for a comprehensive understanding of the molecule's behavior. MD simulations have been used to demonstrate the stability of ligands when bound to their targets mdpi.com.
Ligand-Target Interaction Modeling and Docking Studies
To explore the potential therapeutic applications of this compound, computational docking studies are performed. These studies predict the preferred binding orientation of the molecule to a specific biological target, such as an enzyme or a receptor.
Molecular docking algorithms place the ligand (this compound) into the binding site of a target protein and score the different poses based on a scoring function that estimates the binding affinity. This allows for the screening of the compound against various potential targets. For instance, sulfonamides are known to target enzymes like dihydropteroate (B1496061) synthase in bacteria nih.gov. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a qualitative estimate of the ligand's potency. Docking studies on other spiro compounds have been used to predict their interactions with biological targets like the SARS-CoV-2 main protease mdpi.com.
Table 2: Predicted Binding Affinities of this compound with Theoretical Targets
| Target Protein | Predicted Binding Energy (kcal/mol) |
| Carbonic Anhydrase II | -7.5 |
| Dihydropteroate Synthase | -8.2 |
| Matrix Metalloproteinase-9 | -6.9 |
Note: These are hypothetical values to illustrate the output of docking studies.
Beyond predicting binding affinity, docking studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the sulfonamide group is a key pharmacophoric feature capable of forming hydrogen bonds with amino acid residues in the binding site. The spirocyclic hydrocarbon framework can engage in hydrophobic interactions. Understanding these binding modes at the atomic level is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its affinity and selectivity for the target. The analysis of intermolecular interactions is a key component of understanding the activity of sulfonamides and spiro compounds nih.govnih.govdntb.gov.ua.
In Silico Pharmacokinetic and Pharmacodynamic Prediction for Research Guidance
Due to the absence of specific research on this compound, no data can be provided for its predicted pharmacokinetic and pharmacodynamic properties.
Structure Activity Relationship Sar Investigations of Spiro 4.5 Decane 8 Sulfonamide Analogues
Systematic Design and Synthesis of Derivatives for SAR Studies
The systematic design and synthesis of derivatives are crucial for elucidating the SAR of spiro[4.5]decane-8-sulfonamide analogues. This process often involves the creation of a library of compounds with varied substituents at different positions on the spirocyclic framework and the sulfonamide group. nih.gov
A common synthetic strategy involves the reaction of 1,4-dioxaspiro[4.5]decane with chlorosulfonic acid to produce 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride. This intermediate can then be reacted with a variety of amines to generate a diverse set of sulfonamide derivatives. Another approach involves the multi-step synthesis starting from N-(4-acetylphenyl)benzenesulfonamide, which can be chemically modified to create various heterocyclic systems bearing a sulfonamide moiety. researchgate.net
For instance, a series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized to explore their pharmacological potential. researchgate.net Similarly, novel sulfonamide derivatives have been prepared from N-(4-acetylphenyl)benzenesulfonamide to investigate their cytotoxic activities. researchgate.net The synthesis of spiro-isatin derivatives has also been a focus, as these compounds have shown promise as antitubercular agents. tandfonline.com
The table below illustrates the variety of synthetic approaches used to generate derivatives for SAR studies.
| Starting Material | Synthetic Approach | Resulting Derivatives | Reference |
| 1,4-Dioxaspiro[4.5]decane | Reaction with chlorosulfonic acid, followed by reaction with amines | 1,4-Dioxathis compound analogues | |
| N-(4-acetylphenyl)benzenesulfonamide | Multi-step synthesis involving condensation and cyclization reactions | Polyfunctionalized heteroaromatic systems with a sulfonamide moiety | researchgate.net |
| Isatin | Spiro-cyclization reactions | Spiro-isatin derivatives | tandfonline.com |
Impact of Spirocyclic Core Modifications on Molecular Recognition
Modifications to the spirocyclic core of this compound analogues can significantly impact their interaction with biological targets. The rigid nature of the spirocyclic framework helps to lock the molecule in a specific conformation, which can enhance binding to a target protein. nih.gov
The introduction of heteroatoms into the spirocyclic rings is a common modification. For example, the replacement of a carbon atom with an oxygen or nitrogen atom can alter the electronic properties and hydrogen bonding capabilities of the molecule. smolecule.com The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been explored for their potential as kinase inhibitors and allosteric modulators. smolecule.com
The size of the rings in the spirocyclic system also plays a role in molecular recognition. The spiro[4.5]decane system, with its fused five- and six-membered rings, provides a specific three-dimensional shape that can be optimized for a particular binding pocket.
The table below summarizes the impact of different spirocyclic core modifications.
| Core Modification | Impact on Molecular Recognition | Example Compound Class | Reference |
| Introduction of heteroatoms | Alters electronic properties and hydrogen bonding potential | 1-Oxa-8-azaspiro[4.5]decane derivatives | smolecule.com |
| Variation in ring size | Modifies the three-dimensional shape of the molecule | Spiro[3.4]octane derivatives | nih.gov |
| Substitution on the spirocyclic rings | Can introduce steric hindrance or additional binding interactions | 8-methyl-1,3-diaza-spiro-[4.5]decane-2,4-dione derivatives | nih.gov |
Contribution of the Sulfonamide Moiety to Molecular Interactions
The sulfonamide group (-SO2NH-) is a key functional group in many biologically active compounds and plays a crucial role in the molecular interactions of this compound analogues. nih.gov This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a protein's active site. smolecule.com
In the context of kinase inhibition, the sulfonamide group has been shown to contribute to binding through hydrogen bonding and electrostatic interactions with basic residues in the kinase binding pocket. smolecule.com The nitrogen atom of the sulfonamide can be further substituted to introduce additional functional groups, providing a handle for further derivatization and optimization of binding affinity. smolecule.com
The reactivity of the sulfonyl chloride group, a precursor to sulfonamides, allows for the facile synthesis of a wide range of derivatives, making it a valuable tool in medicinal chemistry.
The table below highlights the key interactions involving the sulfonamide moiety.
| Interaction Type | Description | Importance in Molecular Recognition | Reference |
| Hydrogen Bonding | The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). | Crucial for anchoring the molecule in the binding site of a target protein. | smolecule.com |
| Electrostatic Interactions | The polarized nature of the S-O and S-N bonds can lead to favorable electrostatic interactions. | Contributes to the overall binding affinity. | smolecule.com |
| Derivatization Handle | The sulfonamide nitrogen can be substituted to introduce new functional groups. | Allows for the fine-tuning of the molecule's properties and interactions. | smolecule.com |
Influence of Peripheral Substituents on Interaction Profiles (e.g., methyl vs. phenyl at specific positions)
The nature and position of peripheral substituents on the this compound scaffold have a profound influence on the molecule's interaction profile and biological activity. nih.gov Even small changes, such as the substitution of a methyl group for a phenyl group, can lead to significant differences in binding affinity and selectivity.
In another example, the introduction of a cyclopropyl (B3062369) substituent on a di-azaspirooctane scaffold was shown to reduce the steric lability of the ligand in the active site of a bacterial enzyme through lipophilic contacts. nih.gov This highlights how carefully chosen substituents can enhance binding by engaging in specific interactions with the target.
The table below provides examples of how different peripheral substituents can affect interaction profiles.
| Substituent | Position | Effect on Interaction Profile | Example Compound | Reference |
| Methyl | 8-position of the cyclohexyl ring | Influences the conformation of the spirocyclic core. | 3-(4-Bromo-phenyl-sulfonyl)-8-methyl-1,3-diaza-spiro-[4.5]decane-2,4-dione | nih.gov |
| Phenyl | 8-position of the spiro ring | Can provide additional binding interactions through pi-stacking or hydrophobic interactions. | Phenyl-substituted spirothiazolidinones | tandfonline.com |
| Cyclopropyl | Sulfonamide moiety | Reduces steric lability and forms lipophilic contacts. | Cyclopropyl-substituted di-azaspirooctane | nih.gov |
| Bromo-phenyl | Sulfonyl group | The dihedral angle with the hydantoin (B18101) unit affects the overall shape. | 3-(4-Bromo-phenyl-sulfonyl)-8-methyl-1,3-diaza-spiro-[4.5]decane-2,4-dione | nih.gov |
Exploration of Conformational Restrictions Imposed by the Spiro Framework on Activity
A key advantage of the spirocyclic framework is the conformational rigidity it imparts to a molecule. This pre-organization of the molecule into a specific three-dimensional shape can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
The crystal structure of 3-(4-Bromo-phenyl-sulfonyl)-8-methyl-1,3-diaza-spiro-[4.5]decane-2,4-dione reveals a chair conformation for the cyclohexyl ring and a specific dihedral angle between the bromophenyl group and the hydantoin unit. nih.gov These conformational constraints are a direct result of the spirocyclic nature of the molecule and are critical for its interaction with other molecules.
The rigid spiro[4.5]decane skeleton has been shown to be beneficial in the design of enzyme inhibitors, where the spiro core can disrupt substrate binding through steric hindrance. The conformational restrictions also play a role in determining the selectivity of a compound for a particular biological target.
The table below outlines the key aspects of conformational restriction and their impact on activity.
| Feature of Spiro Framework | Consequence | Impact on Activity | Reference |
| Fused ring system | Reduced conformational flexibility | Lower entropic penalty upon binding, potentially leading to higher affinity. | |
| Defined three-dimensional shape | Pre-organization for binding to a specific target | Can enhance selectivity and potency. | nih.gov |
| Steric hindrance | Can block the binding of a natural substrate | A mechanism for enzyme inhibition. |
Mechanistic Investigations of Molecular Interactions of Spiro 4.5 Decane 8 Sulfonamide
Enzyme Inhibition Mechanisms (Theoretical)
The sulfonamide group is a well-established pharmacophore known to inhibit various enzymes, often by mimicking an endogenous substrate or by binding to the active site. The spiro[4.5]decane moiety serves as a rigid, three-dimensional scaffold that can influence binding affinity and selectivity.
Cytochrome P450 (CYP) Inhibition:
The potential for Spiro[4.5]decane-8-sulfonamide to inhibit cytochrome P450 enzymes is a critical consideration in its theoretical metabolic profile. The sulfonamide group could interact with the heme iron of the CYP active site, a common mechanism for CYP inhibition. The nitrogen atom of the sulfonamide could coordinate with the ferric or ferrous form of the heme iron, leading to reversible or quasi-irreversible inhibition.
Furthermore, the bulky spiro[4.5]decane scaffold could sterically hinder the access of substrates to the active site. The lipophilicity of this scaffold would likely favor binding within the hydrophobic active sites of many CYP isoforms. Theoretical docking studies would be necessary to predict the specific interactions and preferred CYP isoforms.
Acetylcholinesterase (AChE) Inhibition:
In the context of acetylcholinesterase, the sulfonamide moiety of this compound could potentially interact with key residues in the active site gorge. It might form hydrogen bonds with amino acids such as serine or histidine, which are crucial for the catalytic activity of AChE. The spirocyclic scaffold could position the sulfonamide group optimally for such interactions and could also engage in hydrophobic interactions within the gorge, potentially blocking the entry of acetylcholine or stabilizing the inhibitor-enzyme complex.
Table 1: Theoretical Binding Interactions of this compound with Target Enzymes
| Target Enzyme | Potential Binding Site | Interacting Moiety | Theoretical Mode of Interaction |
| Cytochrome P450 | Heme Iron and Hydrophobic Pockets | Sulfonamide and Spiro[4.5]decane | Coordination with heme iron, hydrophobic interactions, steric hindrance |
| Acetylcholinesterase | Active Site Gorge | Sulfonamide and Spiro[4.5]decane | Hydrogen bonding with catalytic residues, hydrophobic interactions |
The mode of inhibition by this compound would theoretically be determined by its binding mechanism. If it competes with the natural substrate for the same binding site, it would be expected to exhibit competitive inhibition. This could be the case for both CYP enzymes and acetylcholinesterase.
Non-competitive inhibition could occur if the compound binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without directly blocking substrate binding. The spiro[4.5]decane scaffold might provide opportunities for such allosteric interactions. Mixed inhibition is also a possibility, where the compound could bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax).
Receptor Binding and Allosteric Modulation (Theoretical)
The interaction of this compound with neurotransmitter systems could be multifaceted, involving direct receptor binding or allosteric modulation.
The Tropomyosin receptor kinase B (TrkB) is a receptor for brain-derived neurotrophic factor (BDNF), and its activation triggers downstream signaling cascades crucial for neuronal survival and plasticity. The PI3K-AKT-CREB pathway is a key component of this signaling.
Theoretically, this compound could act as a modulator of the TrkB receptor. The spirocyclic structure could provide a unique conformation that allows it to bind to an allosteric site on the TrkB receptor, potentially potentiating the effects of BDNF or even acting as a direct agonist. Such binding could induce a conformational change in the receptor, leading to the autophosphorylation of its intracellular domain and the subsequent activation of the PI3K-AKT pathway.
Activation of the PI3K-AKT pathway by a theoretical interaction of this compound with the TrkB receptor would have significant implications for cell survival and proliferation. AKT, a serine/threonine kinase, phosphorylates a multitude of downstream targets.
One critical downstream effector is the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the transcription of genes involved in neuronal survival, growth, and synaptic plasticity. By theoretically modulating the TrkB-PI3K-AKT-CREB pathway, this compound could promote the expression of pro-survival proteins and neurotrophic factors, thereby influencing cell survival and proliferation pathways. nih.govresearchgate.net
Table 2: Theoretical Modulation of the TrkB Signaling Pathway by this compound
| Signaling Component | Potential Interaction with this compound | Downstream Effect |
| TrkB Receptor | Allosteric modulation or direct agonism | Receptor activation and autophosphorylation |
| PI3K | Activation via phosphorylated TrkB | Production of PIP3 |
| AKT | Activation via PIP3 | Phosphorylation of downstream targets |
| CREB | Phosphorylation by activated AKT | Transcription of pro-survival genes |
Biochemical Pathway Intervention (Molecular Level)
At the molecular level, the intervention of this compound in biochemical pathways would be a direct consequence of its interactions with specific enzymes and receptors.
By inhibiting acetylcholinesterase, it could theoretically increase the synaptic levels of acetylcholine, thereby impacting cholinergic neurotransmission. This could have implications for cognitive function and other processes regulated by the cholinergic system.
Through the modulation of the TrkB-PI3K-AKT-CREB pathway, this compound could theoretically intervene in the biochemical cascades that govern neuronal health. This could involve the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors, ultimately shifting the cellular balance towards survival. The structural features of the spiro[4.5]decane scaffold would be instrumental in defining the selectivity and potency of these interactions, differentiating its effects from those of other sulfonamide-containing compounds.
Theoretical Mechanisms of Apoptosis Induction
At present, there is a lack of specific research elucidating the theoretical mechanisms by which this compound may induce apoptosis, or programmed cell death. The intricate signaling pathways and molecular targets that could be modulated by this compound to initiate and execute the apoptotic cascade have not been identified. Consequently, a detailed, evidence-based discussion on its pro-apoptotic activities cannot be provided.
Regulation of Pro-inflammatory Cytokines (e.g., IL-1α and IL-6 at the molecular level)
Similarly, the precise role of this compound in the regulation of pro-inflammatory cytokines, such as interleukin-1 alpha (IL-1α) and interleukin-6 (IL-6), at the molecular level remains uncharacterized. The broader family of sulfonamides has been shown to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB, which is a critical regulator of cytokine production. However, specific data from studies on this compound that detail its impact on the expression and signaling of IL-1α and IL-6 are absent from the available research. Therefore, a comprehensive analysis of its regulatory effects on these crucial inflammatory mediators cannot be constructed.
Further empirical research is necessary to determine the specific molecular interactions and signaling pathways affected by this compound. Such studies would be crucial in uncovering its potential therapeutic applications related to apoptosis and inflammation.
Theoretical and Research Applications of Spiro 4.5 Decane 8 Sulfonamide
Development as Molecular Probes for Biochemical Research
The distinct structural characteristics of the spiro[4.5]decane-8-sulfonamide scaffold make it an excellent candidate for the development of molecular probes. A molecular probe is a specialized molecule used to study the properties of other molecules or structures, often within a complex biological system. The spirocyclic system's inherent rigidity reduces the conformational entropy penalties associated with binding to a biological target, which can lead to higher affinity and selectivity. smolecule.com
The sulfonamide functional group is a key feature, capable of participating in significant hydrogen bonding networks that stabilize interactions with biological targets like enzyme active sites. smolecule.com Researchers can leverage the sulfonamide as a chemical handle to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags. By undergoing nucleophilic substitution reactions, the sulfonamide can be derivatized without compromising the core scaffold's binding orientation. smolecule.com These tagged probes can then be used in biochemical assays to visualize, quantify, and track target proteins within cells or to isolate and identify binding partners, thus elucidating complex biological pathways.
Role as a Scaffold in Chemical Biology for Target Identification
In chemical biology, identifying the specific molecular target of a bioactive compound is a critical step. The this compound structure serves as an ideal scaffold for this purpose. A scaffold is a core molecular structure upon which a variety of chemical substituents can be built, creating a "library" of related compounds. The conformational rigidity of the spiro[4.5]decane core ensures that the appended chemical groups are presented in a well-defined three-dimensional space.
The sulfonamide group, or its reactive precursor, sulfonyl chloride, is highly amenable to diversification. By reacting the scaffold with a wide array of amines or alcohols, chemists can generate large libraries of this compound derivatives. smolecule.com This library of compounds can then be screened against cells or protein extracts to find "hits"—molecules that elicit a specific biological response. These hits can be further developed into more potent tools for affinity chromatography or other techniques to isolate and identify their precise protein targets, thereby validating new targets for therapeutic intervention.
Potential in Materials Science Research
The unique properties of the this compound scaffold extend beyond biological applications into the realm of materials science.
The reactivity of the sulfonamide functional group makes it a valuable component for modifying or creating new polymers. The precursor, 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride, can be used to functionalize existing polymers by reacting it with nucleophilic sites on the polymer backbone. This process allows for the introduction of the rigid spirocyclic unit into the polymer structure, which can influence properties such as thermal stability, solubility, and mechanical strength. Furthermore, the bifunctional nature of certain sulfonamide derivatives could enable their use as crosslinking agents, creating more robust and complex polymer networks.
Recent research has demonstrated the synthesis of sulfonamide nanoparticles through processes like ultrasonic treatment of a benzenesulfonyl chloride with an amine. nih.gov This methodology can be adapted for this compound. The resulting nanoparticles could possess unique properties conferred by the spirocyclic core. Such nanomaterials have been investigated for their potential as advanced antimicrobial agents, where the nanoparticle form may enhance activity compared to the bulk material. nih.gov The incorporation of the this compound into nanomaterials could lead to novel applications in coatings, composites, and specialized delivery systems.
Conceptualization as a New Chemical Entity Scaffold in Drug Discovery Research (excluding clinical)
In modern medicinal chemistry, the spirocyclic scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. tandfonline.comchemrxiv.org The this compound combines this advantageous three-dimensional framework with the well-established therapeutic importance of the sulfonamide group, making it a highly attractive starting point for the design of new chemical entities in preclinical drug discovery. nih.gov
The rigid spirocyclic core helps to optimize the presentation of pharmacophoric elements to a target, while the sulfonamide group can act as a crucial hydrogen bond donor or acceptor. smolecule.com This combination has been explored in several areas of non-clinical research. For instance, derivatives have shown significant potential as inhibitors of cancer-associated protein kinases by competing for the ATP binding site. smolecule.com Other research has focused on designing acyl sulfonamide derivatives with spiro cycles as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a promising target for treating chronic pain. nih.gov The scaffold also serves as a precursor for antagonists of enzymes like monoacylglycerol lipase (B570770) (MAGL), which have potential in treating neurodegenerative diseases.
Table 1: Research Applications of this compound Derivatives in Drug Discovery This table is generated based on data from related spiro-sulfonamide compounds.
| Derivative Class | Biological Target | Potential Therapeutic Area (Non-Clinical) | Research Finding | Source(s) |
|---|---|---|---|---|
| Spirocyclic Sulfonamides | Protein Kinases | Oncology | Derivatives act as competitive inhibitors at the adenosine (B11128) triphosphate (ATP) binding site. | smolecule.com |
| Acyl Sulfonamide Spirocycles | Voltage-gated sodium channel (NaV1.7) | Pain Therapy | Identified as potent and selective inhibitors with antinociceptive effects in vivo. | nih.gov |
| Spirocyclic Sulfonamides | Monoacylglycerol Lipase (MAGL) | Neurodegenerative Diseases | The spiro core disrupts substrate binding, serving as a precursor for MAGL antagonists. |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Oxa-8-azathis compound |
| 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride |
| Biotin |
| Benzenesulfonyl chloride |
| Acyl sulfonamide |
| Monoacylglycerol lipase |
| Ciprofloxacin |
Future Research Directions and Challenges for Spiro 4.5 Decane 8 Sulfonamide
Development of Novel and Efficient Synthetic Routes for Analogues
A primary challenge and a significant area of future research lie in the creation of new and more efficient methods for synthesizing analogues of Spiro[4.5]decane-8-sulfonamide. The development of such routes is critical for expanding the chemical diversity of this compound class, enabling the exploration of structure-activity relationships (SAR).
Future synthetic strategies will likely focus on domino reactions and metal-catalyzed cyclizations to construct the spiro[4.5]decane core with high diastereoselectivity. researchgate.net For instance, researchers have successfully synthesized related 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones through a key metal-catalyzed cascade cyclization. nih.gov Adapting such methodologies could provide efficient access to a library of this compound derivatives. Another promising approach is the use of gold(I)-catalyzed vinylogous Conia ene reactions, which have been shown to effectively construct densely functionalized spiro[4.5]decanes under mild conditions. researchgate.net
The synthesis of acyl sulfonamide spirodienones has also been reported, providing a pathway to related structures. nih.gov These methods often involve the condensation of phenoxyacetic acid derivatives with sulfonamides, followed by an oxidative amination reaction. nih.gov The exploration of these and other novel synthetic strategies will be crucial for generating a diverse range of analogues for further investigation. mdpi.comnih.gov
Table 1: Comparison of Potential Synthetic Strategies for this compound Analogues
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Metal-Catalyzed Cascade Cyclization | Formation of multiple bonds in a single step | High efficiency, stereocontrol |
| Au(I)-Catalyzed Conia Ene Reaction | Mild reaction conditions, atom economy | Wide substrate scope, functional group tolerance |
Application of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and property prediction of this compound analogues. nih.gov These computational tools can navigate the vast chemical space to identify novel structures with desired properties, significantly accelerating the discovery process. wisdomagora.com
Future research will likely involve the development of quantitative structure-activity relationship (QSAR) models specifically for spiro-sulfonamide derivatives. researchgate.netnih.gov These models can predict the biological activity of new compounds based on their structural features. researchgate.net For example, ML models such as Random Forest, Artificial Neural Networks, and Support Vector Machines have been trained to identify sulfonamide-like molecules with high accuracy. researchgate.net
Further Elucidation of Complex Molecular Interaction Mechanisms
A deeper understanding of how this compound and its analogues interact with biological targets at a molecular level is crucial for rational drug design. Future research in this area will rely heavily on a combination of experimental techniques and computational modeling.
Computational docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with target proteins. nih.gov For instance, studies on other sulfonamides have used these methods to understand their interactions with enzymes like E. coli DNA gyrase and the COVID-19 main protease. nih.gov Similar approaches can be applied to this compound to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com
Rotational spectroscopy, combined with computational analysis, can reveal the conformational preferences of the sulfonamide group, which can influence its binding to a target. mdpi.com Understanding how the rigid spiro[4.5]decane scaffold influences the orientation of the sulfonamide moiety will be a key aspect of future studies. The investigation of structure-activity relationships in related 1,4-dioxa-spiro[4.5]decane ligands has provided valuable information on their interactions with receptors, which can inform the study of this compound. nih.gov
Exploration of Green Chemistry Principles in this compound Synthesis
The development of environmentally benign synthetic methods for this compound and its derivatives is a critical future research direction. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising approach is the use of microwave-assisted synthesis in aqueous media, which has been successfully applied to the synthesis of other spiro compounds. utrgv.edumdpi.com This method can significantly reduce reaction times and avoid the use of volatile organic solvents. Another green strategy is mechanosynthesis, a solvent-free method that uses mechanical force to drive chemical reactions. rsc.org This technique has been shown to be an efficient and environmentally friendly way to produce sulfonamides. rsc.org
The development of sustainable methods for the synthesis of sulfonamides, such as oxidative chlorination in alternative solvents like water or glycerol, also holds promise for the greener production of this compound. rsc.orgresearchgate.net The use of eco-friendly catalysts and reagents will be a key focus of future research in this area. mdpi.com
Table 2: Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Approach | Principle | Potential Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions | Reduced reaction times, use of green solvents |
| Mechanosynthesis | Solvent-free synthesis using mechanical force | Reduced waste, improved energy efficiency |
Investigation of the this compound Core in Diverse Chemical Spaces
Exploring the potential of the this compound core in a wide range of chemical spaces is a key area for future research. The unique three-dimensional structure of the spiro[4.5]decane scaffold makes it an attractive starting point for the development of novel compounds with diverse applications. researchgate.netnih.gov
The exploration of "chemical space" involves the generation and evaluation of large libraries of virtual compounds to identify molecules with desired properties. univr.itnih.govchemrxiv.org By computationally enumerating and screening derivatives of this compound, researchers can identify promising candidates for a variety of applications, from medicinal chemistry to materials science.
The spiro[4.5]decane skeleton is found in a number of biologically active natural products, suggesting that this scaffold is "biologically validated". researchgate.net Future research could focus on incorporating the this compound core into larger, more complex molecules to mimic these natural products. The development of synthetic routes to approved drugs containing a spirocycle provides a roadmap for the potential translation of this compound-based compounds into therapeutic agents. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
